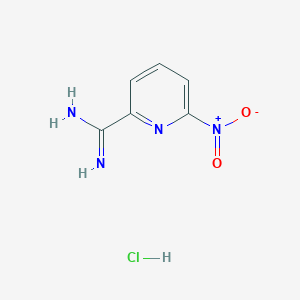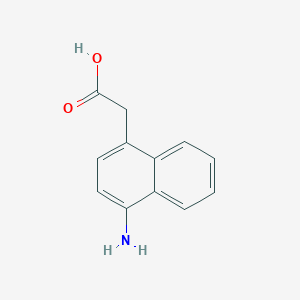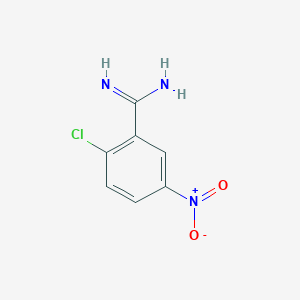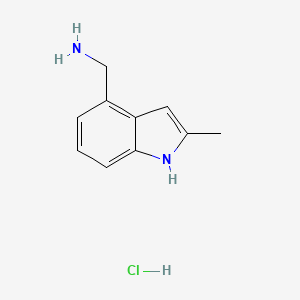
(2-Methyl-1H-indol-4-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methyl-1H-indol-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C10H13ClN2. It is a derivative of indole, a bicyclic aromatic heterocycle, and is characterized by the presence of a methyl group at the 2-position and a methanamine group at the 4-position of the indole ring. This compound is commonly used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-1H-indol-4-yl)methanamine hydrochloride typically involves the reaction of 2-methylindole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-1H-indol-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides and alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various indole derivatives, amines, and substituted indoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2-Methyl-1H-indol-4-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of (2-Methyl-1H-indol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(2-Methyl-1H-indol-5-yl)methanamine: Similar structure but with the methanamine group at the 5-position.
N-Methyl-1-(3-methyl-1H-indol-2-yl)methanamine hydrochloride: Contains an additional methyl group on the nitrogen atom.
1H-Indole-3-ethanamine, N-methyl-: Another indole derivative with a different substitution pattern .
Uniqueness
(2-Methyl-1H-indol-4-yl)methanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C10H13ClN2 |
|---|---|
Molecular Weight |
196.67 g/mol |
IUPAC Name |
(2-methyl-1H-indol-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H12N2.ClH/c1-7-5-9-8(6-11)3-2-4-10(9)12-7;/h2-5,12H,6,11H2,1H3;1H |
InChI Key |
XWBQOXXQQROJMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC=C2N1)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


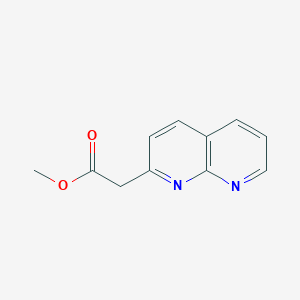
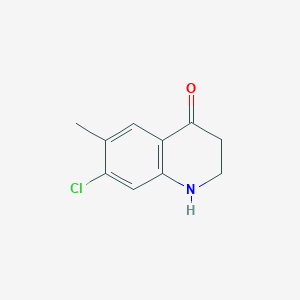
![6-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B15069733.png)
![2,5,7-Trimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15069736.png)

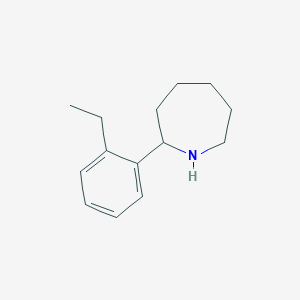
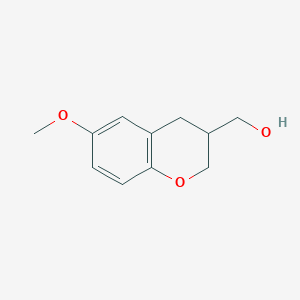
![2-Ethoxybenzo[cd]indole](/img/structure/B15069765.png)
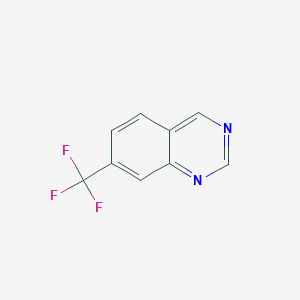
![3-Ethylfuro[3,2-H]quinoline](/img/structure/B15069777.png)
